rel-(3aS,6aS)-1-((6-methylpyridin-2-yl)methyl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one
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Overview
Description
Rel-(3aS,6aS)-1-((6-methylpyridin-2-yl)methyl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one is a fascinating compound with potential applications across various fields, including chemistry, biology, medicine, and industry. This article explores its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3aS,6aS)-1-((6-methylpyridin-2-yl)methyl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one typically involves multiple steps starting from readily available precursors. A common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]pyrrole Core: This step involves the cyclization of a suitable precursor, such as 1,4-diketone or 1,2-diamine, under acidic conditions.
Introduction of the 6-Methylpyridin-2-ylmethyl Group: This step involves nucleophilic substitution of the pyrrole ring with 6-methylpyridin-2-ylmethyl halide in the presence of a base.
Hydrogenation: Finally, the compound is subjected to hydrogenation to obtain the hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one structure.
Industrial Production Methods: Industrial-scale production often employs similar synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors, catalytic hydrogenation, and solvent recycling are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Rel-(3aS,6aS)-1-((6-methylpyridin-2-yl)methyl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolo[3,2-b]pyrrole derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas over palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas over palladium on carbon, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may result in different hexahydro derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, rel-(3aS,6aS)-1-((6-methylpyridin-2-yl)methyl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: In biological research, this compound is utilized to study enzyme interactions, receptor binding, and cellular pathways.
Industry: In the chemical industry, it is used to develop novel materials, catalysts, and agrochemicals.
Mechanism of Action
Rel-(3aS,6aS)-1-((6-methylpyridin-2-yl)methyl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The mechanism of action involves binding to the active site or allosteric site of the target protein, modulating its activity or function. Key pathways involved include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Rel-(3aS,6aS)-1-((6-methylpyridin-2-yl)methyl)pyrrolo[3,2-b]pyrrol-2-one
Rel-(3aS,6aS)-1-((6-ethylpyridin-2-yl)methyl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one
Rel-(3aS,6aS)-1-((5-methylpyridin-2-yl)methyl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one
Rel-(3aS,6aS)-1-((6-methylpyridin-2-yl)methyl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one is a compound of significant interest due to its unique structure and versatile applications. Its preparation, reactions, and applications make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
(3aS,6aS)-4-[(6-methylpyridin-2-yl)methyl]-1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-3-2-4-10(15-9)8-16-12-5-6-14-11(12)7-13(16)17/h2-4,11-12,14H,5-8H2,1H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJKJPNMXMKVRH-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C3CCNC3CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)CN2[C@H]3CCN[C@H]3CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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